Pelitrexol

概要

説明

ペリトレキソールは、グルタミン酸およびその誘導体として知られる有機化合物のクラスに属する低分子薬です。それは、プリン生合成酵素であるグリシンアミドリボヌクレオチドホルミルトランスフェラーゼ(GARFT)阻害剤です。 ペリトレキソールは、結腸直腸がんや非小細胞肺がんを含むさまざまな癌の治療のために臨床試験で使用されてきました .

準備方法

ペリトレキソールは、化学酵素プロセスによって合成することができます。合成には、末端カルボニル基からのテトラヒドロプテリン部分の遠隔立体中心の酵素的差異化が含まれます。 立体中心の隣にオキサリルエステルを導入すると、末端エステルでの加水分解に対する酵素のエナンチオ選択性が向上し、目的のS酸を高い光学純度と収率で生成します . ペリトレキソールの工業的生産方法は広く文書化されていませんが、化学酵素合成経路は、その生産のためのスケーラブルなアプローチを提供します。

化学反応の分析

ペリトレキソールは、次を含むさまざまな化学反応を受けます。

酸化: ペリトレキソールは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応を使用して、ペリトレキソールの官能基を変更することができます。

置換: ペリトレキソールは、官能基が他の基に置換される置換反応を受けることができます。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

ペリトレキソールは、癌治療における潜在的な応用について広く研究されてきました。それは、転移性結腸直腸がんと非小細胞肺がんの治療のための臨床試験で使用されてきました。ペリトレキソールは、プリンヌクレオチド生合成に必須のグリシンアミドリボヌクレオチドホルミルトランスフェラーゼの活性を阻害します。 この阻害は、DNA合成に必要なプリンヌクレオチドプールの減少につながり、それによって細胞増殖を阻害します .

化学: GARFT阻害剤として、ペリトレキソールは、プリン生合成経路を研究するために使用できます。

生物学: ペリトレキソールは、細胞プロセスにおけるプリンヌクレオチドの役割を調査するために使用できます。

医学: ペリトレキソールの抗癌特性は、新しい癌治療の開発のための貴重な化合物にします。

科学的研究の応用

Pelitrexol has been extensively studied for its potential applications in cancer treatment. It has been used in clinical trials for the treatment of metastatic colorectal cancer and non-small cell lung cancer. This compound inhibits the activity of glycinamide ribonucleotide formyltransferase, which is essential for purine nucleotide biosynthesis. This inhibition leads to a reduction in the purine nucleotide pool required for DNA synthesis, thereby inhibiting cell proliferation .

Chemistry: As a GARFT inhibitor, this compound can be used to study the purine biosynthesis pathway.

Biology: this compound can be used to investigate the role of purine nucleotides in cellular processes.

Medicine: this compound’s anticancer properties make it a valuable compound for developing new cancer therapies.

Industry: This compound can be used in the pharmaceutical industry for the development of anticancer drugs

作用機序

ペリトレキソールは、新規プリン生合成経路の重要な酵素であるグリシンアミドリボヌクレオチドホルミルトランスフェラーゼの活性を阻害することにより、その効果を発揮します。この阻害は、DNA合成に必要なプリンヌクレオチドプールの減少につながり、細胞増殖の阻害につながります。ペリトレキソールはまた、mTORC1の必須活性化因子であるGTP結合Rhebのレベルを低下させることで、ラパマイシン複合体1(mTORC1)の哺乳類標的を阻害します。 プリン生合成とmTORC1活性のこの二重阻害は、腫瘍の増殖抑制を強力に引き起こします .

類似化合物の比較

ペリトレキソールは、プリン生合成とmTORC1活性の両方を標的とする二重の作用機序により、GARFT阻害剤の中でユニークです。類似の化合物には以下が含まれます。

メトトレキセート: ジヒドロ葉酸レダクターゼを阻害し、DNA合成の阻害につながる別の抗葉酸薬。

ペメトレキセド: 葉酸代謝とDNA合成に関与するいくつかの酵素を阻害するマルチターゲット抗葉酸薬。

ラルチトレキセド: 葉酸経路も標的とするチミジル酸シンターゼ阻害剤。

GARFTとmTORC1の両方を阻害するペリトレキソールの能力は、他の抗葉酸薬と比べて独自のアプローチを提供し、癌治療のための有望な候補になっています .

類似化合物との比較

Pelitrexol is unique among GARFT inhibitors due to its dual mechanism of action, targeting both purine biosynthesis and mTORC1 activity. Similar compounds include:

Methotrexate: Another antifolate drug that inhibits dihydrofolate reductase, leading to the inhibition of DNA synthesis.

Pemetrexed: A multitargeted antifolate that inhibits several enzymes involved in folate metabolism and DNA synthesis.

Raltitrexed: A thymidylate synthase inhibitor that also targets the folate pathway.

This compound’s ability to inhibit both GARFT and mTORC1 makes it a promising candidate for cancer therapy, offering a unique approach compared to other antifolate drugs .

生物活性

Pelitrexol, also known by its development code AG2037, is a purine biosynthesis inhibitor primarily investigated for its potential in cancer therapy. This compound targets the enzyme glycinamide ribonucleotide formyltransferase (GARFT), which plays a crucial role in the de novo synthesis of purine nucleotides. By inhibiting this enzyme, this compound disrupts nucleotide availability, thus affecting cancer cell proliferation and tumor growth.

This compound operates through the following mechanisms:

- Inhibition of GARFT : By inhibiting GARFT, this compound reduces intracellular guanine nucleotide levels, leading to decreased activation of Rheb, a critical activator of mTORC1 (mechanistic target of rapamycin complex 1) .

- mTORC1 Suppression : The reduction in guanine nucleotides results in the inhibition of mTORC1 activity, which is vital for protein synthesis and cell growth. This suppression has been linked to significant tumor growth inhibition in preclinical models .

- Cell Cycle Disruption : this compound impacts cell cycle progression by limiting nucleotide availability, further contributing to its antitumor effects .

Preclinical Studies

This compound has demonstrated notable antitumor activity in various studies:

- Non-Small Cell Lung Cancer (NSCLC) : In xenograft models of NSCLC, this compound significantly inhibited tumor growth by suppressing mTORC1 activity .

- Cell Proliferation Studies : Research indicates that this compound effectively suppresses cell proliferation and colony formation in cancer cell lines, including HeLa and MDA-MB-231 cells .

Clinical Trials

This compound has been evaluated in multiple clinical trials:

- Phase I Trials : Initial studies focused on establishing the recommended phase II dose (RP2D) for this compound, which was determined to be 540 mg/m²/week for three consecutive weeks .

- Phase II Trials : These trials assessed the safety and efficacy of this compound in patients with metastatic NSCLC who had failed previous treatments. Results indicated limited efficacy as a standalone treatment .

Case Studies

Several case studies have highlighted the challenges and findings associated with this compound:

- A study involving patients with advanced cancer showed that while this compound could inhibit tumor growth in preclinical models, its effectiveness in humans was less pronounced, leading to its discontinuation from further development as a primary treatment option .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Findings |

|---|---|

| Preclinical Studies | Significant inhibition of tumor growth in NSCLC models |

| Phase I Trials | RP2D established at 540 mg/m²/week; mild adverse events noted |

| Phase II Trials | Limited efficacy observed; not sufficient for clinical use |

| Mechanistic Studies | Inhibition of GARFT leads to decreased mTORC1 activity |

Risks and Limitations

Despite its promising mechanism of action and preclinical efficacy, this compound faces several limitations:

- Limited Efficacy : Clinical trials have shown that this compound does not provide sufficient tumor regression as a single agent, leading to its discontinuation from further clinical development .

- Adverse Effects : While generally well-tolerated at the RP2D, adverse effects were reported during trials, necessitating careful monitoring during administration .

特性

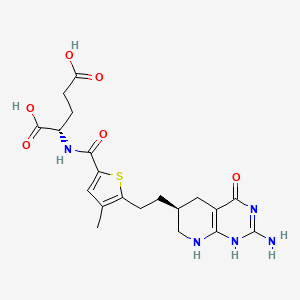

IUPAC Name |

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O6S/c1-9-6-14(18(29)23-12(19(30)31)3-5-15(26)27)32-13(9)4-2-10-7-11-16(22-8-10)24-20(21)25-17(11)28/h6,10,12H,2-5,7-8H2,1H3,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOPTIPQEVJERB-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCC2CC3=C(NC2)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC[C@H]2CC3=C(NC2)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196245 | |

| Record name | Pelitrexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446022-33-9 | |

| Record name | Pelitrexol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446022339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelitrexol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12757 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pelitrexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELITREXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHT6E8M4KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。